molecular formula C11H12N2O2 B11896789 N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 22246-08-8

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11896789
CAS No.: 22246-08-8
M. Wt: 204.22 g/mol
InChI Key: OCQPJZCRNODSKC-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a chemical compound with the molecular formula C11H12N2O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
  • N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
  • 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Uniqueness

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

22246-08-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-9-4-2-8-3-5-11(15)13-10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,14)(H,13,15)

InChI Key

OCQPJZCRNODSKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCC(=O)N2)C=C1

Origin of Product

United States

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